6-Bromoquinolin-5-amine

Description

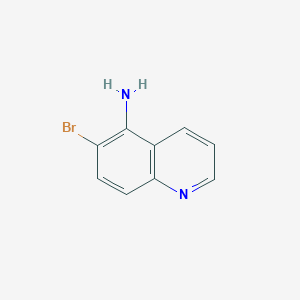

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJCDJVVAOAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513704 | |

| Record name | 6-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-39-9 | |

| Record name | 6-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromoquinolin-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-5-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their presence in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 6-Bromoquinolin-5-amine, featuring a bromine atom and an amino group on the quinoline core, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group can be readily functionalized. This guide provides an in-depth overview of its chemical properties, structure, detailed experimental protocols for its synthesis and analysis, and its potential applications in research and drug development.

Chemical Structure and Properties

6-Bromoquinolin-5-amine consists of a quinoline bicyclic heteroaromatic ring system, which is a fusion of a benzene ring and a pyridine ring. A bromine (Br) atom is substituted at the C6 position, and an amino (-NH2) group is at the C5 position.

Caption: Molecular structure of 6-Bromoquinolin-5-amine.

Physicochemical Properties

The key chemical and physical properties of 6-Bromoquinolin-5-amine are summarized below. Data for closely related isomers are included for comparison where direct data is unavailable.

| Property | Value | Reference |

| IUPAC Name | 6-bromoquinolin-5-amine | |

| Synonyms | 5-Amino-6-bromoquinoline | [1] |

| CAS Number | 50358-39-9 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [2][3][4] |

| Appearance | Yellow solid (for isomer 6-bromo-8-aminoquinoline) | [4] |

| Melting Point | 142-145 °C (for isomer 6-bromo-8-aminoquinoline) | [4] |

| Solubility | Moderate in ethanol and methanol (for isomer 6-bromoisoquinolin-5-amine) | |

| Storage | Store at room temperature or 2-8 °C in a tightly sealed container. | [3] |

Spectroscopic Profile

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be influenced by the positions of the electron-donating amino group and the electron-withdrawing bromo group.

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and amino groups would show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium-intensity, somewhat broad band in the 3200-3600 cm⁻¹ region.[5] Additional bands would correspond to C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline system, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Experimental Protocols

Proposed Synthesis of 6-Bromoquinolin-5-amine

A robust synthesis can be achieved via a two-step process starting from 6-bromoquinoline. The first step is a regioselective nitration to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to the desired amine.

Caption: Workflow for the synthesis of 6-Bromoquinolin-5-amine.

Step 1: Synthesis of 6-Bromo-5-nitroquinoline (based on[6])

-

Dissolution: Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.

-

Cooling: Cool the solution to -5 °C using a salt-ice bath with continuous stirring.

-

Nitrating Mixture Preparation: In a separate flask, carefully mix concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour, maintaining the temperature below 0 °C.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Extraction: After the ice melts, extract the aqueous mixture with dichloromethane.

-

Washing & Drying: Combine the organic layers, wash with a 10% sodium carbonate solution, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 6-bromo-5-nitroquinoline.

Step 2: Reduction to 6-Bromoquinolin-5-amine (based on[4])

-

Reaction Setup: To a solution of 6-bromo-5-nitroquinoline in a solvent mixture of ethanol, acetic acid, and water, add iron powder.

-

Heating: Heat the reaction mixture to reflux for approximately 3 hours.

-

Work-up: After cooling to room temperature, neutralize the mixture with a 2.5 N sodium hydroxide solution.

-

Filtration: Filter the mixture through Celite to remove iron residues, washing the filter cake with ethyl acetate.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-bromoquinolin-5-amine.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (adapted from[7])

-

Column: C18 column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (with trifluoroacetic acid) and water (with trifluoroacetic acid).

-

Detector: UV detector set at a wavelength of 240 nm.

-

Sample Preparation: Dissolve a known quantity of 6-Bromoquinolin-5-amine in a suitable solvent (e.g., acetonitrile) to prepare a stock solution and dilute as necessary.

-

Injection: Inject the sample into the HPLC system and record the chromatogram to determine purity and retention time.

Biological Activity and Drug Development Applications

While direct biological studies on 6-Bromoquinolin-5-amine are limited, the quinoline scaffold is a well-established pharmacophore. Derivatives of closely related compounds have shown significant potential in drug discovery.

-

Anticancer Potential: Derivatives of 6-bromoisoquinolin-5-amine have demonstrated activity as topoisomerase II inhibitors, a key target in cancer therapy. Furthermore, the 6-bromoquinoline core structure is utilized in the synthesis of anticancer drug enhancers and receptor tyrosine kinase inhibitors.[7]

-

Medicinal Chemistry Scaffold: 6-Bromoquinolin-5-amine serves as an excellent starting point for generating libraries of novel compounds. The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. The amine at the 5-position can be acylated, alkylated, or used in condensation reactions to further expand molecular diversity.

Caption: Conceptual workflow for drug discovery using 6-Bromoquinolin-5-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Bromoquinolin-5-amine. Based on safety data for related bromo- and amino-quinolines, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.

6-Bromoquinolin-5-amine is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality—a reactive bromine atom and a versatile amino group—provides chemists with multiple avenues for derivatization. While direct biological data is sparse, the known activities of related quinoline compounds suggest that novel derivatives of 6-Bromoquinolin-5-amine could be promising candidates for the development of new therapeutic agents, particularly in oncology. The experimental protocols outlined in this guide offer a reliable pathway for its synthesis and analysis, facilitating further research into its properties and applications.

References

- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

6-Bromoquinolin-5-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinolin-5-amine, a quinoline derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, properties, and potential applications, alongside experimental protocols for related compounds that can serve as a methodological reference.

Chemical Identity and Properties

6-Bromoquinolin-5-amine is a brominated aminoquinoline. Its chemical structure and key identifiers are summarized below. It is important to distinguish it from its isomer, 5-Bromoquinolin-6-amine, which shares the same molecular formula and weight but differs in the substitution pattern on the quinoline ring.

| Property | Value | Reference |

| CAS Number | 50358-39-9 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | |

| Synonyms | 5-Amino-6-bromoquinoline | [1] |

| Isomeric Compound | 5-Bromoquinolin-6-amine (CAS: 50358-42-4) | [2] |

Physicochemical Data

Detailed experimental data for 6-Bromoquinolin-5-amine is not widely available in the public domain. The table below includes data for closely related isomers, which may serve as an estimation. Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for 6-Bromoquinolin-5-amine are available from some commercial suppliers.[3]

| Property | Data (for related isomers) | Reference |

| Physical Appearance | Expected to be a yellow to brown solid at room temperature. | [2] |

| Melting Point | 155-160 °C (for 6-bromoisoquinolin-5-amine) | [4] |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF; moderate solubility in ethanol and methanol (for 6-bromoisoquinolin-5-amine). | [4] |

| Storage Conditions | Store at room temperature (2-8 °C for some isomers), in a tightly sealed container, away from light and moisture. | [2][4] |

Safety and Handling

-

General Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

First Aid Measures :

-

In case of skin contact : Wash off immediately with plenty of soap and water.

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled : Move the person to fresh air.

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 6-Bromoquinolin-5-amine are scarce. However, methods for the synthesis of structurally similar compounds provide valuable insights.

Proposed Synthesis of 6-Bromoquinolin-5-amine

A plausible synthetic route to 6-Bromoquinolin-5-amine involves the reduction of a corresponding nitroquinoline precursor. This is a common and effective method for introducing an amino group onto an aromatic ring.

Caption: Proposed synthesis of 6-Bromoquinolin-5-amine via reduction.

Example Protocol: Reduction of a Nitroquinoline Derivative

The following is an adapted protocol for the reduction of a nitroquinoline to an aminoquinoline, based on the synthesis of 6-bromoquinolin-8-amine.[5] This can serve as a starting point for the synthesis of 6-Bromoquinolin-5-amine from 6-bromo-5-nitroquinoline.

-

Reaction Setup : Suspend the starting material, 6-bromo-5-nitroquinoline, in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.

-

Reagent Addition : To the stirred suspension, add iron powder in portions.

-

Reaction Conditions : Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up and Purification :

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron residues.

-

Neutralize the filtrate with an appropriate base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the purity analysis of quinoline derivatives.[6]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at a wavelength such as 254 nm. |

| Sample Preparation | Dissolve a known concentration of the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter before injection. |

Applications and Biological Activity

While specific biological activities for 6-Bromoquinolin-5-amine are not well-documented, the quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of bromo-aminoquinolines are explored for a range of therapeutic applications.

-

Anticancer Agents : Derivatives of the isomeric 6-bromoisoquinolin-5-amine have been investigated for their potential as anticancer agents, with some demonstrating topoisomerase II inhibition.[4]

-

Enzyme Inhibition : Various substituted quinolines have shown inhibitory activity against metabolic enzymes.

-

Chemical Synthesis : The bromine atom provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable building block for creating libraries of novel compounds for drug discovery.

-

Fluorescent Probes : The quinoline core possesses intrinsic fluorescence, and its derivatives can be developed as fluorescent markers for biological imaging.[4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 6-Bromoquinolin-5-amine. Research into the biological effects of this compound would be necessary to elucidate any such interactions. The biological activity of structurally related biogenic amines often involves interactions with a variety of cell surface and intracellular receptors, but any such relationship for 6-Bromoquinolin-5-amine is purely speculative at this time.[7][8]

Logical Workflow for Compound Characterization

Caption: General workflow for the characterization of a novel compound.

References

- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 6-BROMOQUINOLIN-5-AMINE(50358-39-9) 1H NMR [m.chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromoquinolin-5-amine (CAS 50358-39-9). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data derived from the analysis of structurally related compounds. The methodologies provided are generalized protocols standardly used for the characterization of heterocyclic aromatic amines.

Spectroscopic Data Summary

The spectroscopic data presented herein are predicted values based on the known effects of amino and bromo substituents on the quinoline scaffold. These values serve as a reference for the identification and characterization of 6-Bromoquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for 6-Bromoquinolin-5-amine in a solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Data for 6-Bromoquinolin-5-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Doublet of doublets | J ≈ 4.2, 1.5 |

| H-3 | ~7.4 | Doublet of doublets | J ≈ 8.5, 4.2 |

| H-4 | ~8.8 | Doublet of doublets | J ≈ 8.5, 1.5 |

| H-7 | ~7.6 | Doublet | J ≈ 8.8 |

| H-8 | ~7.2 | Doublet | J ≈ 8.8 |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Data for 6-Bromoquinolin-5-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~145 |

| C-6 | ~110 |

| C-7 | ~130 |

| C-8 | ~118 |

| C-8a | ~148 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for 6-Bromoquinolin-5-amine are listed below.

Table 3: Predicted IR Absorption Bands for 6-Bromoquinolin-5-amine

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1580 | N-H bend | Medium |

| 1600 - 1450 | Aromatic C=C and C=N stretch | Strong-Medium |

| 1340 - 1260 | Aromatic C-N stretch | Strong |

| ~1050 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromoquinolin-5-amine, electron ionization (EI) would be a common technique.

Table 4: Predicted Mass Spectrometry Data for 6-Bromoquinolin-5-amine

| m/z Value | Interpretation | Notes |

| 222/224 | Molecular ion [M]⁺ | Characteristic isotopic pattern for one bromine atom (~1:1 ratio) |

| 143 | [M - Br]⁺ | Loss of a bromine radical |

| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid aromatic amine like 6-Bromoquinolin-5-amine.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 6-Bromoquinolin-5-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[1]

-

¹H NMR Acquisition :

-

Use a standard one-pulse sequence on a 400 MHz or higher spectrometer.

-

Set the spectral width to approximately 15 ppm.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.[2]

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.[2]

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the raw data (Free Induction Decay).[1] Perform phase and baseline corrections, and reference the chemical shifts to the solvent peak or TMS.

IR Spectroscopy (Solid Sample)

A common method for solid samples is the thin solid film technique.[3]

-

Sample Preparation :

-

Dissolve a small amount (a few mg) of 6-Bromoquinolin-5-amine in a volatile organic solvent like methylene chloride or acetone.[3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition :

-

Obtain a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

-

Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like 6-Bromoquinolin-5-amine.

Caption: Spectroscopic analysis workflow for 6-Bromoquinolin-5-amine.

References

Solubility and stability of 6-Bromoquinolin-5-amine

An In-depth Technical Guide to the Solubility and Stability of 6-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-5-amine (CAS No. 50358-39-9) is a substituted quinoline compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents. The presence of a bromine atom and an amine group provides versatile handles for synthetic modifications, making it a key intermediate in the development of novel therapeutics, particularly in oncology. Derivatives of quinoline have been investigated as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4]

A thorough understanding of the physicochemical properties of 6-Bromoquinolin-5-amine, specifically its solubility and stability, is paramount for its effective use in synthesis, formulation development, and biological screening. This guide provides a comprehensive overview of its known properties, detailed experimental protocols for determining its solubility and stability profiles, and its context within drug development.

Physicochemical Properties

Publicly available quantitative data on the solubility and stability of 6-Bromoquinolin-5-amine is limited. The following table summarizes its fundamental properties.

| Property | Value | Reference(s) |

| CAS Number | 50358-39-9 | [1][5] |

| Molecular Formula | C₉H₇BrN₂ | [5] |

| Molecular Weight | 223.07 g/mol | [5][6] |

| Appearance | Yellow to Brown Solid/Powder | [7] |

| Storage Conditions | Room temperature, keep in a dark place, sealed in dry. | [5][6] |

| Chemical Stability | Stable under recommended storage conditions. |

Solubility Profile

While specific quantitative solubility data is not extensively reported in the literature, a qualitative assessment can be made based on its structure. As an aromatic amine, 6-Bromoquinolin-5-amine is expected to exhibit poor solubility in aqueous media and higher solubility in polar organic solvents. For a related isomer, 6-bromoisoquinolin-5-amine, moderate solubility in ethanol and methanol has been reported.[8] For precise applications, experimental determination of solubility is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)

This protocol outlines a robust method for determining the thermodynamic solubility of 6-Bromoquinolin-5-amine in various solvents.

1. Objective: To determine the equilibrium solubility of 6-Bromoquinolin-5-amine in a specific solvent at a controlled temperature.

2. Materials:

-

6-Bromoquinolin-5-amine

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)

-

Volumetric flasks, glass vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Calibrated pipettes

3. Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-Bromoquinolin-5-amine to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired solvent (e.g., 2 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]

-

-

Sample Processing:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[11]

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[9][12]

-

-

Analysis (HPLC):

-

Prepare a series of standard solutions of 6-Bromoquinolin-5-amine of known concentrations in a suitable diluent (typically the mobile phase).[9]

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. The correlation coefficient (R²) should be >0.99.

-

Dilute the filtered sample solution with the same diluent to a concentration that falls within the range of the calibration curve.[11]

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mmol/L).

-

Visualization: Solubility Determination Workflow

Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a drug candidate is a critical attribute that influences its quality, safety, and efficacy.[13] While 6-Bromoquinolin-5-amine is reported to be stable under standard storage conditions, a comprehensive stability profile requires rigorous testing under various stress conditions.[14] This is typically guided by the International Council for Harmonisation (ICH) guidelines.[15][16]

Potential Degradation Pathways: Based on the structure of 6-Bromoquinolin-5-amine, potential degradation pathways include:

-

Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by air, light, or trace metals, potentially leading to the formation of colored impurities.

-

Hydrolysis: While generally stable, extreme pH and high temperatures could potentially lead to reactions involving the quinoline ring system.

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, leading to photolytic degradation.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.

1. Objective: To assess the stability of 6-Bromoquinolin-5-amine under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions as per ICH guidelines.[17]

2. Materials:

-

6-Bromoquinolin-5-amine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block or water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from all degradation products)

3. Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 6-Bromoquinolin-5-amine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acidic Hydrolysis:

-

Mix equal parts of the stock solution with 1N HCl.

-

Store one sample at room temperature and another at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).

-

Neutralize the aliquots with an equivalent amount of 1N NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix equal parts of the stock solution with 1N NaOH.

-

Follow the same storage and sampling procedure as for acidic hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution with 3% hydrogen peroxide.

-

Store the sample at room temperature and withdraw aliquots at specified time points.

-

Analyze the samples directly.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]

-

Keep control samples (wrapped in aluminum foil) in the same conditions to protect them from light.

-

Analyze the light-exposed and control samples.

-

-

Analysis:

-

Analyze all stressed and control samples using a validated stability-indicating HPLC-UV/DAD method.

-

Determine the percentage of the parent compound remaining.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and perform mass balance calculations.

-

Visualization: Stability Testing Workflow

Forced Degradation Study Workflow.

Role in Drug Development and Signaling Pathways

The quinoline core is a prominent scaffold in the development of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[18][19] Its over-activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Numerous quinoline-based compounds have been synthesized and evaluated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3][20] The 6-bromo-5-aminoquinoline scaffold provides a strategic starting point for creating libraries of novel inhibitors to probe this pathway and develop targeted anticancer agents.

Visualization: Simplified PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates a simplified view of the PI3K/Akt/mTOR pathway and highlights the points where quinoline-based inhibitors may exert their effects.

Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

References

- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 6-Bromoquinolin-5-amine | 50358-39-9 [sigmaaldrich.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 50358-39-9|6-Bromoquinolin-5-amine|BLD Pharm [bldpharm.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 6-Amino-5-bromoquinoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. Ich guideline for stability testing | PPTX [slideshare.net]

- 14. chemscene.com [chemscene.com]

- 15. mastercontrol.com [mastercontrol.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

Potential Biological Activities of 6-Bromoquinolin-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1] The introduction of various substituents to the quinoline ring allows for the fine-tuning of its pharmacological properties. This technical guide focuses on the potential biological activities of a specific subclass: 6-Bromoquinolin-5-amine derivatives. While direct and extensive research on this particular scaffold is limited, this paper will extrapolate potential activities based on studies of structurally related quinoline derivatives, including those with bromo and amino substitutions. The primary areas of focus will be anticancer, antimicrobial, and anti-inflammatory activities.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] A particularly promising avenue of investigation for quinoline-based compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for novel drug development.[2] While direct evidence for 6-Bromoquinolin-5-amine derivatives is not yet available, other quinoline derivatives have been identified as potent inhibitors of this pathway. It is hypothesized that the 6-bromo and 5-amino substitutions could confer specific interactions with the kinase domains of proteins within this pathway.

Below is a diagram illustrating the hypothesized inhibition of the PI3K/Akt/mTOR pathway by a 6-Bromoquinolin-5-amine derivative.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Cytotoxicity Data of Related Bromo-Substituted Quinolines and Quinazolines

| Compound Class | Derivative | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 6-Bromoquinazoline | 2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | ||

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | ||

| 6-Bromoquinazoline | Derivative 5b (fluoro substitution at meta position of phenyl moiety) | MCF-7 | Breast Adenocarcinoma | 0.53 | Cisplatin | Not Specified |

| SW480 | Colorectal Adenocarcinoma | 1.95 | Cisplatin | Not Specified | ||

| 5,7-Dibromoquinoline | 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |

| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | ||

| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | ||

| 6,8-Dibromoquinoline | 6,8-Dibromo-5-nitroquinoline (17) | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |

| HT29 | Colorectal Adenocarcinoma | >50 | 5-FU | Not Specified |

Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]

Objective: To determine the concentration-dependent cytotoxic effect of 6-Bromoquinolin-5-amine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

6-Bromoquinolin-5-amine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the 6-Bromoquinolin-5-amine derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some acting as DNA gyrase and topoisomerase IV inhibitors.[10] The introduction of a bromine atom and an amine group at positions 6 and 5, respectively, could modulate the electronic and steric properties of the quinoline ring, potentially leading to enhanced antimicrobial activity.

Antimicrobial Susceptibility Data of Related Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a selection of bacterial and fungal pathogens.

| Compound Class | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |

| Quinolone-coupled hybrid | Compound 5d | Staphylococcus aureus | 0.125 - 8 |

| Gram-negative strains | 0.125 - 8 | ||

| Quinoline-based amides | Compound 3c | Candida albicans | 5.6 |

| Geotrichum candidum | 4 - 8 | ||

| Syncephalastrum racemosum | 4 - 8 | ||

| Penicillium chrysogenum | 4 - 8 | ||

| Quinoline-based hydroxyimidazolium hybrids | Compound 7c, 7d | Cryptococcus neoformans | 15.6 |

| Candida spp. | 62.5 | ||

| Aspergillus spp. | 62.5 |

Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[5][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13][14]

Objective: To determine the lowest concentration of 6-Bromoquinolin-5-amine derivatives that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

6-Bromoquinolin-5-amine derivatives

-

0.5 McFarland standard

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the 6-Bromoquinolin-5-amine derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, with mechanisms of action that can include the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19][20][21][22][23] The structural features of 6-Bromoquinolin-5-amine derivatives may allow them to interact with key targets in inflammatory pathways.

Anti-inflammatory Activity Data of Related Heterocyclic Compounds

While specific data for 6-Bromoquinolin-5-amine derivatives is lacking, the following table presents anti-inflammatory data for other heterocyclic compounds.

| Compound Class | Assay | Result | Reference Compound |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibitory activity | IC50: 0.04–0.07 mg/mL | Acetylsalicylic acid |

| Pyrazole analogues | Carrageenan-induced paw edema | Significant inhibition | Diclofenac sodium |

Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[20][23]

Experimental Protocol: In-vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay provides a simple and effective way to screen for potential anti-inflammatory activity by measuring the inhibition of protein denaturation.[15]

Objective: To evaluate the in-vitro anti-inflammatory activity of 6-Bromoquinolin-5-amine derivatives by their ability to inhibit thermally induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) solution (5% w/v)

-

6-Bromoquinolin-5-amine derivatives

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the 6-Bromoquinolin-5-amine derivatives, 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group without the test compound is also prepared.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 416 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Experimental and Drug Discovery Workflow

The discovery and development of novel therapeutic agents from a core scaffold like 6-Bromoquinolin-5-amine follows a structured workflow. This process begins with initial screening and progresses through lead optimization and preclinical studies.

Caption: General workflow for drug discovery and development.[24][25][26][27][28]

Conclusion

Derivatives of 6-Bromoquinolin-5-amine represent an unexplored but potentially rich area for the discovery of new therapeutic agents. Based on the biological activities of structurally related quinoline compounds, this scaffold holds promise for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these derivatives. Further research, including synthesis and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. jptcp.com [jptcp.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of novel triheterocyclic thiazoles as anti-inflammatory and analgesic agents. | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Quinoline Amines: A Technical Guide

Introduction

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in the history of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have become a crucial class of therapeutic agents, most notably in the fight against malaria, but also showing significant promise in oncology and other therapeutic areas.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of quinoline amine compounds, with a focus on their application as antimalarial drugs and their emerging role as kinase inhibitors in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic methodologies, mechanisms of action, and key quantitative data related to this important class of compounds.

Historical Development of Quinoline Amine Compounds

The story of quinoline amines is inextricably linked with the treatment of malaria, a disease that has plagued humanity for centuries.

The Era of Natural Quinolines: Quinine

The therapeutic journey of quinoline compounds began with the discovery of the antimalarial properties of the bark of the Cinchona tree, native to the Andean regions of South America.[2] Indigenous populations had long used the bark to treat fevers.[2] In the 17th century, Jesuit missionaries introduced the bark to Europe, where it became a vital treatment for malaria.[3]

The active alkaloid, quinine, was first isolated from cinchona bark in 1820 by French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This marked a pivotal moment, allowing for standardized dosing and paving the way for chemical analysis and synthetic efforts.

The Dawn of Synthetic Quinolines: From Methylene Blue to Chloroquine

The quest for synthetic antimalarials was driven by the need for a reliable and more accessible alternative to quinine, the supply of which was often limited. An early breakthrough came from an unexpected source: the observation of the mild antimalarial activity of the synthetic dye, methylene blue, which prompted the investigation of other synthetic heterocyclic compounds.[4]

This research led to the development of the 8-aminoquinoline, pamaquine, in the 1920s, followed by the more effective and less toxic primaquine.[4] However, the most significant breakthrough in synthetic quinoline antimalarials came in 1934 with the synthesis of Resochin (later renamed chloroquine) by German scientists.[5] Chloroquine, a 4-aminoquinoline, proved to be highly effective, well-tolerated, and inexpensive to produce, becoming the cornerstone of malaria treatment and prophylaxis for decades.[4][5]

Combating Resistance: The Rise of Mefloquine and Other Analogues

The widespread use and misuse of chloroquine inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum in the late 1950s and early 1960s.[4][5] This critical challenge spurred the development of new quinoline-based antimalarials. Amodiaquine was introduced as an alternative, but resistance to it also developed.[4] A significant advancement was the development of mefloquine by the Walter Reed Army Institute of Research in the 1970s, which was effective against many chloroquine-resistant strains.[6]

The timeline below illustrates the key milestones in the discovery and development of quinoline amine compounds.

Synthesis of the Quinoline Core

A variety of named reactions have been developed for the synthesis of the quinoline ring system, allowing for the creation of a diverse range of substituted derivatives. The choice of synthetic route often depends on the desired substitution pattern on the quinoline nucleus.

Classical Synthetic Methods

Several classical methods for quinoline synthesis have been cornerstones of organic chemistry for over a century.

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

-

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[8] This method allows for the synthesis of a wider range of substituted quinolines.

-

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines.[7]

-

Conrad-Limpach Synthesis: The reaction of an aniline with a β-ketoester can lead to the formation of 4-hydroxyquinolines.

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7]

Modern Synthetic Approaches

While the classical methods are still in use, modern organic synthesis has introduced more efficient and versatile approaches to the quinoline core. These include:

-

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed to construct the quinoline ring system from appropriately substituted precursors.[9] More recently, palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines.[6][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many classical quinoline syntheses.

-

Multi-Component Reactions: One-pot, multi-component reactions are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of complex quinoline derivatives.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example of a classical quinoline synthesis.

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate heptahydrate (moderator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Slowly and with constant stirring, add the ferrous sulfate heptahydrate to the reaction mixture.

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.

Mechanism of Antimalarial Action

The primary mechanism of action for the 4-aminoquinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite.

Plasmodium parasites, during their intraerythrocytic stage, digest host hemoglobin in their acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).

4-aminoquinolines are weak bases and accumulate to high concentrations in the acidic food vacuole of the parasite. Here, they are thought to interfere with heme polymerization in a multi-step process:

-

Complexation with Heme: The quinoline drug forms a complex with free heme.

-

Capping of Hemozoin Polymer: This drug-heme complex then binds to the growing face of the hemozoin crystal, effectively capping it and preventing further polymerization.

-

Accumulation of Toxic Heme: The inhibition of heme polymerization leads to the buildup of toxic free heme within the parasite.

-

Parasite Lysis: The excess free heme is believed to cause oxidative damage to parasite membranes and proteins, leading to parasite death.

Quantitative Data on Antimalarial Activity

The in vitro activity of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following table summarizes the IC50 values for several key quinoline amine antimalarials against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQS) | 26 - 49 | [11] |

| W2 (CQR) | 42 - 96 | [11] | |

| Amodiaquine | D6 (CQS) | ~33 | [11] |

| W2 (CQR) | ~370 | [11] | |

| Mefloquine | W2 (CQR) | ~96 | [11] |

| Primaquine | - | - | |

| Tafenoquine | - | - |

Note: IC50 values can vary depending on the specific laboratory conditions and parasite strains used.

Clinical Efficacy of Quinoline Amine Antimalarials

The ultimate measure of an antimalarial drug's effectiveness is its performance in clinical trials. The following table provides a summary of key clinical trial data for several important quinoline amine antimalarials.

| Drug | Indication | Patient Population | Dosage | Key Outcomes | Reference(s) |

| Amodiaquine | Uncomplicated P. falciparum malaria | Adults & Children in Africa | 30 mg/kg over 3 days | Significantly more effective than chloroquine for parasitological and clinical success. | [4] |

| Primaquine | Radical cure of P. vivax | Adult men in Thailand | 0.25 mg/kg/day for 14 days | Effective initial therapeutic response; recurrences observed. | [1] |

| Prevention of P. vivax relapse after P. falciparum infection | Patients in Bangladesh, Indonesia, Ethiopia | High-dose, short-course | Five-fold reduction in P. vivax parasitemia at day 63. | [3][11] | |

| Tafenoquine | Radical cure of P. vivax | Adults in Ethiopia, Peru, Brazil, Cambodia, Thailand, Philippines | 300 mg single dose | 62.4% relapse-free at 6 months vs. 27.7% for placebo. | [12][13] |

Quinoline Amines in Oncology

Beyond their role as antimalarials, quinoline derivatives have emerged as a promising scaffold for the development of anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Targeting Kinase Signaling Pathways

Several important signaling pathways involved in cancer cell proliferation, survival, and angiogenesis are targeted by quinoline-based inhibitors. These include:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Overactivation of the EGFR pathway is a common feature of many cancers. Quinoline derivatives have been developed as potent EGFR inhibitors.[14]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Quinoline-based compounds can inhibit VEGFR signaling, thereby cutting off the tumor's blood supply.

-

c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Several quinoline derivatives are potent c-Met inhibitors.

The diagram below illustrates the interconnectedness of these pathways and the points at which quinoline-based inhibitors can intervene.

Conclusion

From their origins as natural products in the bark of the Cinchona tree to their current status as versatile synthetic scaffolds, quinoline amine compounds have had a profound impact on medicine. Their historical significance in the treatment of malaria is undeniable, and they continue to be a vital tool in the global effort to combat this devastating disease. Furthermore, the adaptability of the quinoline core has allowed for its successful application in oncology, with numerous derivatives showing promise as potent and selective kinase inhibitors. As research continues, the rich history and diverse biological activities of quinoline amines will undoubtedly inspire the discovery and development of new therapeutic agents for a wide range of diseases.

References

- 1. Blood stage antimalarial efficacy of primaquine in Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. Amodiaquine remains effective for treating uncomplicated malaria in west and central Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Tafenoquine treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stackoverflow.com [stackoverflow.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]

- 12. Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]

- 13. gsk.com [gsk.com]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Modeling of 6-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous pharmacologically active agents. While specific experimental and computational studies on this particular isomer are not extensively documented in current literature, this technical guide outlines the established theoretical and computational methodologies that are critical for its characterization. By leveraging standard protocols applied to analogous quinoline derivatives, we provide a comprehensive framework for researchers to predict the physicochemical properties, biological activity, and pharmacokinetic profile of 6-Bromoquinolin-5-amine. This document details the procedural workflows for quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, supplemented with illustrative data from closely related compounds to demonstrate the expected outcomes of such analyses.

Introduction

The quinoline ring system is a foundational scaffold in drug discovery, known for its wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The strategic placement of substituents, such as a bromine atom at the 6-position and an amine group at the 5-position, is expected to modulate the molecule's electronic structure, reactivity, and potential for interaction with biological targets.

Computational modeling provides a powerful, cost-effective, and time-efficient approach to elucidate these properties before undertaking extensive laboratory synthesis and testing. This guide serves as a procedural blueprint for the in silico analysis of 6-Bromoquinolin-5-amine.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding a molecule's intrinsic electronic properties and geometric structure.[1][2] These calculations provide insights into molecular stability, reactivity, and spectroscopic signatures.

Detailed Computational Protocol: Density Functional Theory (DFT)

A typical workflow for DFT analysis involves geometry optimization, frequency calculations, and the analysis of electronic properties.[2]

-

Structure Preparation: The initial 3D structure of 6-Bromoquinolin-5-amine is constructed using molecular building software (e.g., GaussView, Avogadro).

-

Geometry Optimization: An initial optimization is often performed using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry. The structure is then fully optimized using a more robust method, such as DFT with the B3LYP functional and a split-valence basis set like 6-31+G(d,p), which includes polarization functions important for describing electronic structure accurately.[3] The optimization is complete when the forces on all atoms converge to near zero.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can be used to predict theoretical FT-IR and Raman spectra.[2]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which is crucial for predicting intermolecular interactions.[2]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies to quantify reactivity.[2][5]

-

Workflow for Quantum Chemical Calculations

Caption: Workflow for DFT-based quantum chemical analysis.

Illustrative Data Presentation

Since specific DFT data for 6-Bromoquinolin-5-amine is not available, the following table presents representative quantum chemical parameters for related aromatic amines and quinoline derivatives to illustrate expected values.

| Parameter | Illustrative Value | Significance |

| Total Energy | ~ -2900 Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.0 - 4.0 Debye | Indicates the overall polarity of the molecule. |

Note: These values are hypothetical and based on data for structurally similar compounds. Actual calculated values will vary.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3] For a molecule like 6-Bromoquinolin-5-amine, potential targets could include protein kinases, which are often implicated in cancer pathways and are known to be modulated by quinoline-based inhibitors.[6][7]

Detailed Protocol: Molecular Docking

-

Receptor Preparation:

-

The 3D crystal structure of a target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared using software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, repairing missing residues, and assigning atomic charges.

-

-

Ligand Preparation:

-

The 3D structure of 6-Bromoquinolin-5-amine, as optimized from DFT calculations (see Section 2.1), is used.

-

The ligand is prepared by assigning rotatable bonds, adding hydrogen atoms, and ensuring the correct protonation state at physiological pH (typically pH 7.4).

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

The docking simulation is performed using software such as AutoDock Vina, Glide, or GOLD. The program samples numerous conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode.[8]

-

Key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues are visualized and analyzed.

-

Workflow for Molecular Docking

Caption: General workflow for protein-ligand docking.

Illustrative Data Presentation

The following table shows representative data that would be generated from a molecular docking study of a quinoline derivative against a protein kinase target.

| Parameter | Illustrative Value | Significance |

| Binding Affinity (kcal/mol) | -7.0 to -9.5 | A more negative value indicates stronger predicted binding. |

| RMSD (Å) | < 2.0 | Root Mean Square Deviation; a low value indicates a stable and reliable docking pose. |

| Key Interacting Residues | e.g., GLU 87, CYS 89 | Amino acids in the active site forming crucial bonds with the ligand.[9] |

| Interaction Types | H-Bond, π-π Stacking | The types of non-covalent forces stabilizing the ligand-protein complex. |

Note: These values are hypothetical examples based on studies of similar compounds and are target-dependent.[8][10]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and flexibility in a simulated physiological environment.[11][12]

Detailed Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The best-docked pose of the 6-Bromoquinolin-5-amine-protein complex is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., water molecules modeled using SPC or TIP3P models).[1]

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Parameters:

-

A force field (e.g., CHARMM36, AMBER) is chosen to define the potential energy of the system.[12]

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles.

-

-

Production Run: A long-duration simulation (e.g., 100 nanoseconds) is performed to collect trajectory data.[12][13]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand to assess structural stability.

-

Root Mean Square Fluctuation (RMSF): Calculated for individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the persistence of hydrogen bonds between the ligand and protein over time.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy from the simulation snapshots.

-

Workflow for Molecular Dynamics Simulation

Caption: Standard workflow for MD simulation of a protein-ligand complex.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[14] Numerous free and commercial web servers are available for this purpose.[9][14][15]

Detailed Protocol: In Silico ADMET Prediction

-

Tool Selection: Choose one or more ADMET prediction web servers, such as admetSAR, SwissADME, ProTox-II, or vNN-ADMET.[9][15][16][17]

-